molecular formula C17H26N2O4 B4534845 N-cyclopropyl-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinyl}propanamide

N-cyclopropyl-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinyl}propanamide

Cat. No. B4534845
M. Wt: 322.4 g/mol
InChI Key: ZVHPBUAHEGKHFW-UHFFFAOYSA-N
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Description

"N-cyclopropyl-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinyl}propanamide" belongs to a class of compounds known for their significant chemical and potential pharmacological properties. Research in this area explores the synthesis, structural analysis, and chemical behavior of such compounds to understand their applications and interactions in various fields, particularly in medicinal chemistry.

Synthesis Analysis

The synthesis of similar compounds involves complex reactions aiming to introduce specific functional groups that affect the compound's activity and properties. For instance, the synthesis of cyclopropane derivatives related to insecticides involves key steps like reacting piperidine with specific chlorinated compounds (Sun et al., 2006). Such methodologies underscore the importance of precise conditions and reagents in obtaining the desired product with high yield and purity.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives and similar compounds is characterized using techniques such as X-ray crystallography, providing insights into their conformation and spatial arrangement. For example, structural analysis of specific cyclopropane derivatives reveals their molecular geometry and intermolecular interactions, which are crucial for understanding their reactivity and potential binding with biological targets (Thimmegowda et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving cyclopropane derivatives and similar compounds can vary widely, ranging from substitutions and additions to more complex transformations. These reactions are pivotal in modifying the compound's structure to enhance its chemical and pharmacological profile. The reactivity of cyclopropane rings, for instance, is explored through reactions with various nucleophiles and electrophiles, leading to a plethora of derivatives with diverse functional groups and potential applications (Jończyk & Kmiotek-Skarżyńska, 1993).

Physical Properties Analysis

The physical properties of "N-cyclopropyl-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinyl}propanamide" and related compounds, such as solubility, melting point, and stability, are crucial for their practical applications. These properties influence the compound's behavior in various environments, affecting its suitability for different applications, especially in drug formulation and delivery.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interactions with other molecules, define the utility and application range of the compound. For instance, the study of analogues of fentanyl and related compounds provides valuable insights into their chemical behavior, structural features influencing activity, and potential as analgesics, highlighting the importance of structural modifications in developing new therapeutic agents (Jimeno et al., 2003).

Scientific Research Applications

Cyclopropyl Group Applications

The cyclopropyl group is a versatile structural motif frequently used in drug development due to its unique spatial and electronic features, combined with high metabolic stability. Cyclopropanes are employed to enhance potency, reduce off-target effects, and address multiple challenges encountered during drug discovery processes (Talele, 2016). Their synthesis, reactivity, and incorporation into complex molecules have been a subject of extensive research, showcasing their importance in the synthesis of pharmaceuticals and bioactive compounds.

Piperidinyl Group Applications

Piperidines are among the most prevalent heterocycles found in medicinal chemistry, often serving as core structures for the development of therapeutic agents. The synthesis and functionalization of piperidines are crucial for the discovery of new drugs. Techniques such as the regio- and enantioselective δ C-H cyanation of acyclic amines have been developed to afford chiral piperidines, demonstrating the significance of innovative methodologies in accessing these structures (Zhang, Zhang, & Nagib, 2019).

Combined Applications in Drug Discovery

The combination of cyclopropyl and piperidinyl groups in drug molecules has been explored for various therapeutic applications, including the development of receptor antagonists and antibacterial agents. For instance, compounds featuring both cyclopropyl and piperidinyl moieties have shown significant activity in targeting specific receptors, illustrating the potential for designing drugs with improved efficacy and selectivity. The structural modifications facilitated by these groups contribute to the pharmacokinetic properties of drug candidates, enabling extensive in vivo evaluations (Butora et al., 2006).

properties

IUPAC Name

N-cyclopropyl-3-[1-(6-methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-12-16(23-11-10-22-12)17(21)19-8-6-13(7-9-19)2-5-15(20)18-14-3-4-14/h13-14H,2-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHPBUAHEGKHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OCCO1)C(=O)N2CCC(CC2)CCC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclopropyl-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinyl}propanamide
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N-cyclopropyl-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinyl}propanamide
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N-cyclopropyl-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinyl}propanamide
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N-cyclopropyl-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinyl}propanamide
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N-cyclopropyl-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinyl}propanamide
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N-cyclopropyl-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinyl}propanamide

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